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Executive Summary
Evocalcet (trade name Orkedia) is a second-generation, orally active calcimimetic agent for

the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease

(CKD) on dialysis.[1][2][3] It functions as a positive allosteric modulator of the Calcium-Sensing

Receptor (CaSR), a key regulator of calcium homeostasis.[2][4][5] By enhancing the sensitivity

of the CaSR to extracellular calcium, evocalcet effectively suppresses the synthesis and

secretion of parathyroid hormone (PTH), leading to a reduction in serum PTH and calcium

levels.[1][6][7] Compared to its predecessor, cinacalcet, evocalcet exhibits a more favorable

pharmacokinetic profile, including significantly higher bioavailability, which contributes to its

efficacy at lower doses and a reduced incidence of gastrointestinal adverse effects.[8][9] This

guide provides a detailed examination of evocalcet's interaction with the CaSR, the

subsequent intracellular signaling cascades, and the experimental methodologies used to

characterize its activity.

Introduction to the Calcium-Sensing Receptor
(CaSR)
The CaSR is a class C G-protein coupled receptor (GPCR) that plays a pivotal role in

maintaining systemic calcium balance.[1][10] Primarily expressed in the parathyroid glands and
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kidney, the CaSR detects minute fluctuations in extracellular calcium concentrations ([Ca²⁺]ₑ).

[2][10] In the parathyroid gland, activation of the CaSR by increased [Ca²⁺]ₑ inhibits the

secretion of PTH.[1][9] In SHPT, a common complication of CKD, the parathyroid glands

become less sensitive to calcium, leading to excessive PTH secretion and subsequent mineral

and bone disorders.[2] Calcimimetics are therapeutic agents designed to mimic the effect of

calcium, thereby increasing the CaSR's sensitivity and mitigating the effects of SHPT.[1]

Evocalcet: A Positive Allosteric Modulator of the
CaSR
Evocalcet is classified as a positive allosteric modulator (PAM) of the CaSR.[2][11] Unlike

orthosteric agonists that bind to the primary ligand-binding site, allosteric modulators bind to a

distinct site on the receptor.[2][12] This binding induces a conformational change that enhances

the affinity and/or efficacy of the endogenous ligand, in this case, extracellular calcium.[2]

Binding Site: Structural studies, including cryo-electron microscopy, have revealed that

evocalcet binds within the receptor's seven-transmembrane (7TM) domain, at the interface

between the receptor and the lipid membrane.[9][13][14] Like cinacalcet, its basic nitrogen is

predicted to interact with key residues such as Glu837 of the CaSR.[9] This binding stabilizes

an active conformation of the receptor, thereby increasing its sensitivity to calcium ions.
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Caption: Allosteric modulation of CaSR by Evocalcet.
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Intracellular Signaling Pathways
Activation of the CaSR by evocalcet and calcium triggers downstream signaling through

heterotrimeric G-proteins, primarily Gαq/11 and Gαi/o.[15][16][17]

Gαq/11 Pathway: This is the principal pathway for inhibiting PTH secretion.

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates PLC.[10][15]

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂)

into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

[10]

Intracellular Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum

(ER), triggering the release of stored Ca²⁺ into the cytoplasm and increasing the

intracellular calcium concentration ([Ca²⁺]i).[8][15] This rise in [Ca²⁺]i is a key signal for the

inhibition of PTH secretion.

Protein Kinase C (PKC) Activation: DAG, along with the increased [Ca²⁺]i, activates PKC,

which in turn can modulate downstream effectors, including the mitogen-activated protein

kinase (MAPK) pathway.[15][16]

Gαi/o Pathway: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in

intracellular cyclic AMP (cAMP) levels.[15][16] Reduced cAMP further contributes to the

suppression of PTH gene transcription and secretion.
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Caption: CaSR downstream signaling pathways activated by Evocalcet.
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Quantitative Pharmacological Data
The pharmacological profile of evocalcet has been characterized through extensive in vitro

and in vivo studies.

Parameter Species / System Value Reference

In Vitro Activity

EC₅₀ for [Ca²⁺]i

increase
hCaR-HEK293 cells 92.7 nM [4][6][8]

In Vivo Efficacy

(Single Oral Dose)

Significant PTH

Reduction
Normal Rats ≥ 0.03 mg/kg [8]

Significant Serum

Ca²⁺ Reduction
Normal Rats ≥ 0.1 mg/kg [8]

Significant PTH &

Ca²⁺ Reduction

5/6 Nephrectomized

Rats
≥ 0.1 mg/kg [8]

Effective PTH

Reduction
Common Marmosets 5 µg/kg [8]

Pharmacokinetics

Bioavailability Rats > 80% [8]

Elimination Half-life

(t₁/₂)

Healthy Chinese

Subjects
16.0 - 20.8 hours [18]

Time to Max

Concentration (tₘₐₓ)

Healthy Chinese

Subjects
1.5 - 2.0 hours [18]

Key Experimental Protocols
In Vitro CaSR Activation Assay: Measurement of
Intracellular Calcium ([Ca²⁺]i)
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This assay quantifies the agonistic activity of evocalcet on the human CaSR by measuring

changes in intracellular calcium concentration.

Objective: To determine the EC₅₀ of evocalcet for CaSR activation.

Methodology:

Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human

CaSR gene (hCaR-HEK293) are cultured to confluence in appropriate media.[8]

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom microplates and

incubated to allow for attachment.

Dye Loading: The cell culture medium is removed, and cells are incubated with a Ca²⁺-

sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a buffered salt solution (e.g.,

Hanks' Balanced Salt Solution) at 37°C.[19][20] The acetoxymethyl (AM) ester form allows

the dye to permeate the cell membrane.

De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent

indicator inside the cell. Cells are washed to remove extracellular dye.

Compound Addition: Varying concentrations of evocalcet are added to the wells. A baseline

fluorescence reading is taken before addition.

Fluorescence Measurement: Changes in fluorescence intensity are monitored over time

using a fluorescence plate reader.[21]

For Fura-2, the ratio of fluorescence emission at 510 nm from excitation at 340 nm and

380 nm is calculated. An increase in this ratio corresponds to an increase in [Ca²⁺]i.[19]

For Fluo-4, fluorescence intensity is measured at ~516 nm following excitation at ~494

nm. An increase in intensity corresponds to an increase in [Ca²⁺]i.[21]

Data Analysis: The change in fluorescence is plotted against the log concentration of

evocalcet. A sigmoidal dose-response curve is fitted to the data to calculate the EC₅₀ value.
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Caption: Workflow for in vitro measurement of [Ca²⁺]i.
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In Vivo Assessment of PTH and Serum Calcium
Suppression
This protocol describes a typical animal study to evaluate the pharmacological effects of

evocalcet on key biomarkers of SHPT.

Objective: To assess the dose-dependent effects of orally administered evocalcet on serum

PTH and calcium levels in a rat model of CKD.

Methodology:

Animal Model: A CKD model is induced in rats (e.g., Sprague-Dawley) via 5/6 nephrectomy

(Nx) or an adenine-induced diet, which leads to the development of SHPT.[7][8] Sham-

operated animals serve as controls.

Acclimatization: Animals are allowed to recover and develop stable SHPT, typically

monitored by elevated serum PTH levels.

Grouping and Dosing: Rats are randomized into vehicle control and evocalcet treatment

groups (e.g., 0.03, 0.1, 0.3 mg/kg). The drug or vehicle is administered orally via gavage.[8]

Blood Sampling: Blood samples are collected at predetermined time points post-

administration (e.g., 0, 1, 2, 4, 8, 24 hours) via a tail vein or other appropriate method.

Biochemical Analysis:

Blood is processed to obtain serum.

Intact PTH (iPTH) levels are measured using an enzyme-linked immunosorbent assay

(ELISA) kit specific for rat PTH.

Serum calcium concentrations are measured using a colorimetric assay or an automated

clinical chemistry analyzer.

Data Analysis: The mean serum PTH and calcium levels for each treatment group are plotted

over time. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare

the effects of different doses of evocalcet to the vehicle control.
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Caption: Workflow for in vivo assessment of Evocalcet efficacy.
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Conclusion
Evocalcet represents a significant advancement in the management of secondary

hyperparathyroidism. Its mechanism as a positive allosteric modulator of the Calcium-Sensing

Receptor is well-defined, enhancing the receptor's sensitivity to extracellular calcium and

potently suppressing PTH secretion through the Gαq/11 and Gαi/o signaling pathways. Its

superior pharmacokinetic profile allows for effective disease management at lower doses with

improved tolerability compared to earlier calcimimetics. The detailed understanding of its

molecular interactions and pharmacological effects provides a solid foundation for its clinical

application and for the future development of novel CaSR modulators.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.researchgate.net/publication/324732467_Discovery_of_evocalcet_a_next-generation_calcium-sensing_receptor_agonist_for_the_treatment_of_hyperparathyroidism
https://www.biorxiv.org/content/10.1101/2023.12.27.573448v1.full-text
https://www.researchgate.net/figure/Binding-modes-of-cinacalcet-and-evocalcet-a-Interaction-network-in-the-CRD-ECL2-ECL3_fig8_352872394
https://pdbj.org/mine/summary/7dd7
https://pdbj.org/mine/summary/7dd7
https://www.researchgate.net/figure/Proposed-Calcium-Sensing-Receptor-CaSR-Mediated-Signal-Transduction-Pathway-Schematic_fig1_351665091
https://jme.bioscientifica.com/view/journals/jme/61/1/JME-18-0049.xml
https://pmc.ncbi.nlm.nih.gov/articles/PMC11929605/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11929605/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10906727/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10906727/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10906727/
https://pubmed.ncbi.nlm.nih.gov/30674015/
https://pubmed.ncbi.nlm.nih.gov/30674015/
https://www.researchgate.net/post/How_can_I_measure_Intracellular_calcium_level
https://www.berthold.com/en-us/bioanalytics/knowledge/glossary/intracellular-calcium-measurement/
https://www.benchchem.com/product/b607391#evocalcet-mechanism-of-action-on-casr
https://www.benchchem.com/product/b607391#evocalcet-mechanism-of-action-on-casr
https://www.benchchem.com/product/b607391#evocalcet-mechanism-of-action-on-casr
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607391?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

